Chlorine Positional Isomerism: 3-Chloro vs. 4-Chloro Benzamide Substitution and Impact on Physicochemical Profile
The target compound carries the chlorine substituent at the 3-position of the benzamide ring. Its direct positional isomer, 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide, has been reported as a RET kinase inhibitor [1]. While both isomers share the same molecular formula (C₁₄H₉ClN₄O₂) and molecular weight (300.70 g/mol), the shift of chlorine from the 4- to the 3-position alters the electrostatic distribution of the benzamide ring, potentially impacting target recognition and metabolic stability [2]. In the broader N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial class, subtle positional modifications have been shown to redirect the mechanism of action, making positional isomer selection a critical procurement decision [3].
| Evidence Dimension | Chlorine substitution position on benzamide ring and associated biological activity annotation |
|---|---|
| Target Compound Data | 3-Chloro substitution; no published target-specific IC₅₀ data available |
| Comparator Or Baseline | 4-Chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide: annotated as a RET kinase inhibitor in vendor records |
| Quantified Difference | Qualitative difference in biological annotation (RET kinase inhibition reported for 4-Cl isomer only); exact quantitative difference cannot be calculated due to absence of head-to-head data |
| Conditions | Computed electrostatic profiles and ligand-based pharmacophore models; no direct co-testing available |
Why This Matters
For procurement decisions, the 3-chloro isomer provides a distinct electrostatic and steric profile that cannot be assumed bioequivalent to the 4-chloro isomer, requiring explicit experimental validation for any given target.
- [1] PubChem Substance and Compound records for 4-chloro-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide. Accessed 2026-05-09. View Source
- [2] PubChem Compound Summary for CID 4132771, 3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. National Center for Biotechnology Information (2025). View Source
- [3] Opoku-Temeng, C., Naclerio, G. A., Mohammad, H., Dayal, N., Abutaleb, N. S., Seleem, M. N., & Sintim, H. O. (2018). N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria. European Journal of Medicinal Chemistry, 155, 797–805. View Source
